molecular formula C16H17ClN2O2 B10851534 2-[4-(3-Chlorobenzyloxy)benzyl]aminoacetamide

2-[4-(3-Chlorobenzyloxy)benzyl]aminoacetamide

Cat. No.: B10851534
M. Wt: 304.77 g/mol
InChI Key: ZBEJIFHLSRYHPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-{4-[(3-chlorobenzyl)oxy]benzyl}glycinamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a glycinamide moiety linked to a benzyl group substituted with a 3-chlorobenzyl ether. The unique structure of N2-{4-[(3-chlorobenzyl)oxy]benzyl}glycinamide makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4-[(3-chlorobenzyl)oxy]benzyl}glycinamide typically involves a multi-step processThe final step involves the deprotection of the amine group to yield the desired compound .

Industrial Production Methods

Industrial production of N2-{4-[(3-chlorobenzyl)oxy]benzyl}glycinamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, high-purity reagents, and stringent reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N2-{4-[(3-chlorobenzyl)oxy]benzyl}glycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

N2-{4-[(3-chlorobenzyl)oxy]benzyl}glycinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-{4-[(3-chlorobenzyl)oxy]benzyl}glycinamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-{4-[(3-chlorobenzyl)oxy]benzyl}glycinamide is unique due to the presence of the 3-chlorobenzyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogues .

Properties

Molecular Formula

C16H17ClN2O2

Molecular Weight

304.77 g/mol

IUPAC Name

2-[[4-[(3-chlorophenyl)methoxy]phenyl]methylamino]acetamide

InChI

InChI=1S/C16H17ClN2O2/c17-14-3-1-2-13(8-14)11-21-15-6-4-12(5-7-15)9-19-10-16(18)20/h1-8,19H,9-11H2,(H2,18,20)

InChI Key

ZBEJIFHLSRYHPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)CNCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.